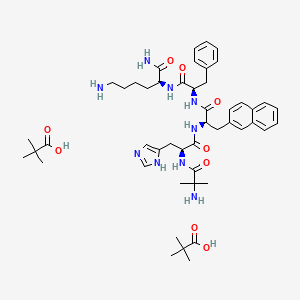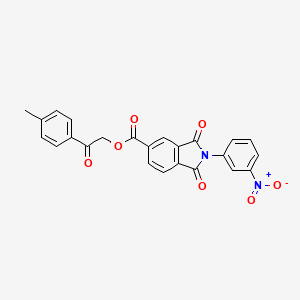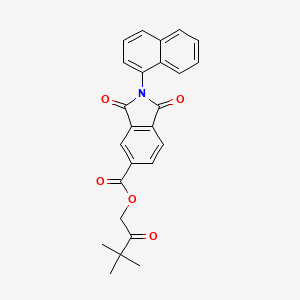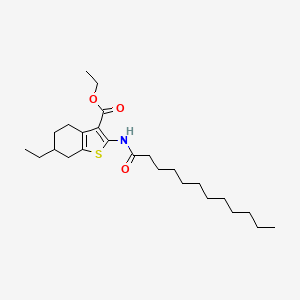
2-(3-Methoxyphenyl)-2-oxoethyl 5-(naphthalen-1-ylamino)-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a naphthalenylcarbamoyl butanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate typically involves a multi-step process:
-
Formation of the Methoxyphenyl Oxoethyl Intermediate
- Starting with 3-methoxybenzaldehyde, it undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-(3-methoxyphenyl)-2-oxoethyl acetate.
-
Formation of the Naphthalenylcarbamoyl Butanoate Intermediate
- Separately, naphthalene-1-carboxylic acid is reacted with butanoyl chloride in the presence of a base like pyridine to form naphthalen-1-yl butanoate.
-
Coupling Reaction
- The final step involves the coupling of the two intermediates. The 2-(3-methoxyphenyl)-2-oxoethyl acetate is reacted with naphthalen-1-yl butanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate may involve optimized reaction conditions, such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of automated systems for precise control of reaction parameters.
- Utilization of high-purity reagents and solvents to ensure product quality.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(phenyl)carbamoyl]butanoate: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(benzyl)carbamoyl]butanoate: Similar structure but with a benzyl group instead of a naphthalenyl group.
Uniqueness
- The presence of the naphthalenyl group in 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate imparts unique properties, such as enhanced aromaticity and potential biological activity, distinguishing it from similar compounds.
特性
分子式 |
C24H23NO5 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(naphthalen-1-ylamino)-5-oxopentanoate |
InChI |
InChI=1S/C24H23NO5/c1-29-19-10-4-9-18(15-19)22(26)16-30-24(28)14-6-13-23(27)25-21-12-5-8-17-7-2-3-11-20(17)21/h2-5,7-12,15H,6,13-14,16H2,1H3,(H,25,27) |
InChIキー |
PTZNBXYRLDJTCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466216.png)



![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)

![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12466270.png)



![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
